Vidupiprant
Overview
Description
It inhibits prostaglandin D2-induced down modulation of chemoattractant receptor-homologous molecule expressed on T helper 2 cells on CD16- granulocytes in human whole blood as well as prostaglandin D2-induced cyclic adenosine monophosphate response in platelets . Vidupiprant was initially developed for the treatment of asthma but was discontinued due to poor efficacy .
Preparation Methods
Vidupiprant is a phenylacetic acid derivative. The synthetic route involves the reaction of 4-(tert-butylcarbamoyl)-2-(2-chloro-4-cyclopropylbenzenesulfonamido)phenoxy-5-chloro-2-fluorophenylacetic acid with appropriate reagents under controlled conditions . The industrial production methods for this compound are not extensively documented, but typically involve large-scale synthesis using similar reaction conditions as in laboratory settings.
Chemical Reactions Analysis
Vidupiprant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Vidupiprant has been used in scientific research primarily for its potential in treating asthma. It has been studied as an add-on therapy to inhaled corticosteroids in patients with inadequately controlled moderate-to-severe asthma . Additionally, this compound has been explored for its potential in inhibiting the main protease of the SARS-CoV-2 coronavirus, making it a candidate for repurposing in COVID-19 treatment . Its dual antagonistic properties make it a valuable compound for studying prostaglandin D2 and chemoattractant receptor-homologous molecule expressed on T helper 2 cells pathways in various biological systems.
Mechanism of Action
Vidupiprant exerts its effects by antagonizing the D-prostanoid and chemoattractant receptor-homologous molecule expressed on T helper 2 cells receptors. By inhibiting prostaglandin D2-induced down modulation of chemoattractant receptor-homologous molecule expressed on T helper 2 cells on CD16- granulocytes and prostaglandin D2-induced cyclic adenosine monophosphate response in platelets, this compound reduces airway constriction and inflammation . This mechanism involves the molecular targets of prostaglandin D2 receptors and chemoattractant receptor-homologous molecule expressed on T helper 2 cells pathways.
Comparison with Similar Compounds
Vidupiprant is unique due to its dual antagonistic properties. Similar compounds include:
Ramatroban: Another dual antagonist of prostaglandin D2 and chemoattractant receptor-homologous molecule expressed on T helper 2 cells receptors.
Fevipiprant: A selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper 2 cells receptor.
Setipiprant: A selective antagonist of the prostaglandin D2 receptor. This compound’s uniqueness lies in its ability to target both prostaglandin D2 and chemoattractant receptor-homologous molecule expressed on T helper 2 cells receptors, providing a broader spectrum of action compared to compounds that target only one of these receptors.
Properties
IUPAC Name |
2-[4-[4-(tert-butylcarbamoyl)-2-[(2-chloro-4-cyclopropylphenyl)sulfonylamino]phenoxy]-5-chloro-2-fluorophenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2FN2O6S/c1-28(2,3)32-27(36)17-6-8-23(39-24-14-21(31)18(11-19(24)29)13-26(34)35)22(12-17)33-40(37,38)25-9-7-16(10-20(25)30)15-4-5-15/h6-12,14-15,33H,4-5,13H2,1-3H3,(H,32,36)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWVGKROPKKEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C(=C2)F)CC(=O)O)Cl)NS(=O)(=O)C3=C(C=C(C=C3)C4CC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2FN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151606 | |
Record name | Vidupiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169483-24-2 | |
Record name | Vidupiprant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169483242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vidupiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12272 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vidupiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIDUPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61OTZ32XNC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Vidupiprant interact with its targets, PTGDR-1 and PTGDR-2, and what are the downstream effects of this interaction?
A1: this compound binds to both PTGDR-1 and PTGDR-2, effectively blocking the binding and signaling of their natural ligand, Prostaglandin D2 (PGD2) [, ]. This dual inhibition leads to a decrease in basophil activation and recruitment to secondary lymphoid organs (SLOs) []. Consequently, this compound reduces plasmablast expansion, immunoglobulin E (IgE) production, and dsDNA-specific IgG titers []. These downstream effects contribute to its potential therapeutic benefit in lupus-like nephritis.
Q2: What evidence suggests that targeting both PTGDR-1 and PTGDR-2 is necessary for therapeutic efficacy in lupus-like nephritis?
A2: Research using a murine lupus-like disease model demonstrated that inhibiting either PTGDR-1 or PTGDR-2 alone was insufficient to control the disease []. Only the combined inhibition of both receptors, achieved with this compound, effectively dampened disease progression []. This highlights the importance of dual PTGDR-1/PTGDR-2 antagonism as a potential therapeutic strategy for lupus-like nephritis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.